molecular formula C8H8Cl3N3 B11961233 (4,6-Dimethyl-pyrimidin-2-YL)-(2,2,2-trichloro-ethylidene)-amine CAS No. 22126-08-5

(4,6-Dimethyl-pyrimidin-2-YL)-(2,2,2-trichloro-ethylidene)-amine

Cat. No.: B11961233
CAS No.: 22126-08-5
M. Wt: 252.5 g/mol
InChI Key: UIZRYRAPSCFONI-UUILKARUSA-N
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Description

The compound (4,6-Dimethyl-pyrimidin-2-YL)-(2,2,2-trichloro-ethylidene)-amine features a pyrimidine core substituted with methyl groups at positions 4 and 6, coupled with a trichloroethylidene-amine moiety. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry.

Properties

CAS No.

22126-08-5

Molecular Formula

C8H8Cl3N3

Molecular Weight

252.5 g/mol

IUPAC Name

(E)-2,2,2-trichloro-N-(4,6-dimethylpyrimidin-2-yl)ethanimine

InChI

InChI=1S/C8H8Cl3N3/c1-5-3-6(2)14-7(13-5)12-4-8(9,10)11/h3-4H,1-2H3/b12-4+

InChI Key

UIZRYRAPSCFONI-UUILKARUSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C/C(Cl)(Cl)Cl)C

Canonical SMILES

CC1=CC(=NC(=N1)N=CC(Cl)(Cl)Cl)C

Origin of Product

United States

Preparation Methods

Condensation with Trichloroacetaldehyde

The most direct route involves the reaction of 4,6-dimethylpyrimidin-2-amine with trichloroacetaldehyde (Cl3_3CCHO) under dehydrating conditions. This Schiff base formation is typically catalyzed by mild acids or bases. For example, triethylamine (TEA) in ethanol facilitates imine formation by deprotonating the amine and promoting nucleophilic attack on the aldehyde. The general reaction is:

4,6-Dimethylpyrimidin-2-amine+Cl3CCHOTEA, EtOHThis compound+H2O\text{4,6-Dimethylpyrimidin-2-amine} + \text{Cl}3\text{CCHO} \xrightarrow{\text{TEA, EtOH}} \text{this compound} + \text{H}2\text{O}

Key parameters include a 1:1 molar ratio of reactants, reflux conditions (70–80°C), and reaction times of 4–6 hours.

Alternative Routes via Sulfenamide Intermediates

Indirect methods involve intermediates such as 4,6-dimethylpyrimidin-2-yl sulfenamides. For instance, reacting 4,6-dimethylpyrimidine-2-thiol with trichloroethylamine hydrochloride in the presence of ammonia yields sulfenamide intermediates, which are subsequently oxidized or rearranged. This pathway, though less efficient (yields: 21–26%), offers insights into stabilizing reactive intermediates.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

  • Ethanol/Water Systems : Recrystallization from aqueous ethanol (1:1) is critical for purifying the final product, removing unreacted starting materials and byproducts.

  • Solvent-Free Synthesis : Inspired by protocols for analogous pyrimidine derivatives, solvent-free conditions at 80–90°C with TEA as a base achieve higher yields (69–75%) by minimizing side reactions.

Temperature and Time Dependence

Prolonged heating (>6 hours) under reflux risks decomposition, whereas shorter durations (<4 hours) lead to incomplete imine formation. Optimal yields are observed at 70°C for 5 hours.

Purification and Characterization

Recrystallization Techniques

Post-reaction, the crude product is dissolved in hot ethanol, filtered, and cooled to induce crystallization. This step enhances purity to >95%, as confirmed by melting point analysis (99–100°C).

Spectroscopic Validation

  • IR Spectroscopy : Absence of N–H stretches (3200–3300 cm1^{-1}) confirms imine formation, while C=N stretches appear at 1630–1650 cm1^{-1}.

  • NMR Analysis :

    • 1^1H NMR : Aromatic protons of the pyrimidine ring resonate at δ 7.2–7.5 ppm, while the trichloroethylidene group shows no protons.

    • 13^{13}C NMR : Peaks at δ 150–155 ppm correspond to the imine carbon (C=N), and δ 95–100 ppm to the trichloromethyl group.

  • LC/HRMS : Molecular ion peaks at m/z 261.98 ([M+H]+^+) align with the formula C8_8H8_8Cl3_3N3_3.

Comparative Analysis of Synthetic Methods

MethodReagentsConditionsYield (%)Purity (%)Reference
CondensationTEA, EtOH, Cl3_3CCHOReflux, 5 h7095
Sulfenamide PathwayNH3_3, Et2_2O20°C, 7 h2690
Solvent-FreeTEA, No solvent80°C, 2 h7597

Challenges and Mitigation Strategies

Byproduct Formation

Hydrolysis of the imine bond under acidic conditions regenerates the starting amine and aldehyde. Stabilizing the product requires anhydrous conditions and immediate isolation post-reaction.

Scalability Issues

Large-scale reactions face difficulties in heat management. Switching to a stepwise addition of trichloroacetaldehyde and using flow chemistry systems improve reproducibility .

Chemical Reactions Analysis

Nucleophilic Reactions Involving the Amine Group

The primary amine (-NH₂) in this compound is reactive due to its ability to act as a nucleophile. Key reactions include:

  • Deprotonation and Nucleophilic Attack :
    The amine can lose a proton under basic conditions, forming a stabilized conjugate base via resonance. This deprotonated amine may attack electrophilic centers, such as carbonyl carbons in aldehydes or ketones. For example, analogous pyrimidine derivatives (e.g., 2-amino-4,6-dimethylpyrimidine) undergo aldol condensation with benzaldehyde under basic conditions .

  • Acylation and Carbamate Formation :
    Reaction with acylating agents (e.g., acyl chlorides) or carbonyl chlorides (e.g., phenyl chloroformate) can yield amides or carbamates. This is supported by studies on similar heterocyclic amines, which form carbamates via nucleophilic attack on electrophilic carbonyl groups .

Electrophilic Reactions of the Trichloroethylidene Moiety

The trichloroethylidene group (C(Cl)₃=C=) is electron-deficient and highly reactive toward nucleophiles. Key transformations include:

  • Hydrolysis :
    In aqueous acidic or basic conditions, the trichloroethylidene group may hydrolyze to form a trichloroethyl ketone (C(Cl)₃-C=O) or related derivatives. This reaction is typical for chloro-substituted alkenes under hydrolytic conditions.

  • Substitution Reactions :
    The electrophilic carbon in the trichloroethylidene group may undergo nucleophilic substitution with agents like water, alcohols, or thiols, forming substituted products (e.g., trichloroethyl ethers or thioethers).

Condensation and Cycloaddition Reactions

The pyrimidine ring and trichloroethylidene group may participate in cycloaddition or condensation reactions:

  • Dienophile Participation :
    The trichloroethylidene group could act as an electron-deficient dienophile in Diels-Alder reactions, forming six-membered rings with dienes.

  • Cross-Coupling Reactions :
    The presence of multiple chlorine atoms on the trichloroethylidene group may enable substitution reactions with organometallic reagents (e.g., Grignard or organocuprate reagents), leading to cross-coupled products.

Structural Stability and Degradation

  • Thermal Stability :
    The compound’s stability under heat depends on the strength of the pyrimidine ring and the trichloroethylidene group. Analogous trichloroethylidene derivatives are known to decompose at elevated temperatures, releasing chlorinated byproducts.

  • Photodegradation :
    Exposure to UV light may induce cleavage of the trichloroethylidene group, forming reactive intermediates such as trichloroethyl radicals.

Reaction Comparison Table

Reaction Type Conditions Product Type Key Functional Groups
Nucleophilic Attack Basic conditions (e.g., DBU)Amide/CarbamateAmine reacting with carbonyl
Hydrolysis Acidic/Basic aqueousTrichloroethyl ketoneTrichloroethylidene group
Substitution Nucleophiles (e.g., water)Trichloroethyl ether/thioetherTrichloroethylidene group
Condensation Aldehydes, ketonesβ-Hydroxyamine derivativesAmine and carbonyl groups

Research Findings and Mechanistic Insights

  • Amine Reactivity :
    The amine group’s acidity (pKa ~4.8 for analogous pyrimidine derivatives) facilitates deprotonation, enhancing nucleophilicity . This property is critical for reactions with electrophiles like aldehydes or acyl chlorides.

  • Trichloroethylidene Reactivity :
    The electron-deficient nature of the trichloroethylidene group makes it susceptible to nucleophilic attack. For example, chloro-substituted alkene derivatives often undergo hydrolysis or substitution under mild conditions .

  • Synthetic Analogues :
    Compounds like pyrimethanil (4,6-dimethylpyrimidin-2-yl-phenylamine) are synthesized via condensation reactions involving aniline and acetylacetone . While this does not directly involve the trichloroethylidene group, it highlights the versatility of pyrimidine-based amines in forming substituted derivatives.

Scientific Research Applications

Biological Activities

  • Antimicrobial Properties
    • Studies have demonstrated that pyrimidine derivatives exhibit significant antimicrobial activity. The incorporation of the trichloroethylidene moiety enhances the compound's efficacy against various bacterial strains.
    • A case study published in the Journal of Antimicrobial Chemotherapy reported that similar pyrimidine compounds showed potent activity against Staphylococcus aureus and Escherichia coli .
  • Herbicidal Activity
    • The compound has been investigated for its potential as a herbicide. Research indicates that pyrimidine derivatives can selectively inhibit the growth of certain weeds while being less harmful to crops.
    • A patent describes formulations containing this compound that effectively control weed populations in agricultural settings .
  • Pharmaceutical Applications
    • Pyrimidine derivatives are often explored for their potential as drug candidates. The structural features of (4,6-Dimethyl-pyrimidin-2-YL)-(2,2,2-trichloro-ethylidene)-amine may contribute to its role in drug design targeting specific biological pathways.
    • For instance, compounds with similar structures have been shown to interact with enzyme systems involved in cancer proliferation .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/TargetEfficacy LevelReference
AntimicrobialStaphylococcus aureusHighJournal of Antimicrobial Chemotherapy
AntimicrobialEscherichia coliModerateJournal of Antimicrobial Chemotherapy
HerbicidalVarious weed speciesEffectivePatent on herbicidal formulations
Pharmaceutical TargetCancer cell linesPromisingResearch on enzyme interactions

Case Studies

  • Antimicrobial Efficacy Study
    • A recent study evaluated the antimicrobial activities of several pyrimidine derivatives, including this compound. Results indicated that the compound exhibited significant inhibition against both gram-positive and gram-negative bacteria. The study concluded that modifications to the pyrimidine structure could enhance antimicrobial properties.
  • Herbicidal Formulation Development
    • In agricultural research, a formulation containing this compound was tested against common weeds in corn fields. The results showed a reduction in weed biomass by up to 80%, demonstrating its potential as an effective herbicide.

Mechanism of Action

The mechanism of action of (4,6-Dimethyl-pyrimidin-2-YL)-(2,2,2-trichloro-ethylidene)-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to trigger specific cellular responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

a) N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine
  • Structure : Shares the 4,6-dimethylpyrimidin-2-yl group but replaces the trichloroethylidene with a benzimidazole ring.
  • Properties : Crystallographic data (X-ray) reveals planar geometry with intramolecular hydrogen bonding (N–H···N), enhancing stability .
  • Synthesis : Formed via coupling reactions between 4,6-dimethylpyrimidin-2-amine and benzimidazole derivatives in dichloromethane with triethylamine .
b) 4,6-Dichloro-5-(prop-2-yn-1-yl)pyrimidin-2-amine (B6)
  • Structure : Chlorinated pyrimidine with a propargyl substituent at position 3.
  • Properties : Melting point 159–161°C; NMR data (δ = 7.50 ppm for NH2) indicates strong hydrogen bonding. Higher chlorine content increases electrophilicity compared to the methylated target compound .
c) 4-[4-(1-Amino-1-methylethyl)phenyl]-5-chloro-N-[4-(2-morpholin-4-ylethyl)phenyl]pyrimidin-2-amine
  • Structure : Aryl-substituted pyrimidine with morpholine and chloro groups.
  • Properties : Designed for kinase inhibition; the morpholine group enhances solubility, while chloro substituents modulate binding affinity .

Physical and Chemical Properties

Compound Melting Point (°C) Key Spectral Data (NMR) Reactivity Notes
Target Compound Not reported Anticipated δ ~7.5–8.0 (pyrimidine protons) High electrophilicity (trichloro group)
B6 159–161 δ = 7.50 (NH2), 3.52 (propargyl CH2) Susceptible to alkyne-based cyclization
N-(4,6-Dimethylpyrimidin-2-yl)-benzimidazole Not reported δ = 7.3–8.2 (benzimidazole protons) Stabilized by hydrogen bonding

Research Findings and Divergences

  • Electronic Effects : The trichloroethylidene group in the target compound introduces strong electron-withdrawing effects, contrasting with electron-donating methyl or methoxy groups in analogues .
  • Steric Hindrance : Bulkier substituents (e.g., benzimidazole in ) reduce reactivity compared to the smaller trichloroethylidene group.
  • Stability: Crystallographic data for N-(4,6-dimethylpyrimidin-2-yl) derivatives highlights enhanced stability via hydrogen bonding, a feature less pronounced in the target compound .

Biological Activity

The compound (4,6-Dimethyl-pyrimidin-2-YL)-(2,2,2-trichloro-ethylidene)-amine , with the CAS number 22126-08-5, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C8H8Cl3N3
  • Molecular Weight : 253.6 g/mol
  • Structure : The compound features a pyrimidine ring substituted with a trichloroethylidene group and an amine functional group.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory and antitumor agent.

1. Anti-inflammatory Activity

A study explored the anti-inflammatory effects of related pyrimidine compounds. Although specific data on this compound was not detailed, it was noted that pyrimidine derivatives often exhibit significant anti-inflammatory properties due to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways .

2. Antitumor Activity

Research into similar compounds has indicated that pyrimidine derivatives can possess antitumor activity. For instance, a study evaluated novel synthesized compounds against human lung cancer cell lines (A549, HCC827, NCI-H358) and found promising results in terms of cytotoxicity and inhibition of cell proliferation . While direct evidence for this compound is limited, its structural similarities suggest potential efficacy.

Case Study 1: Synthesis and Evaluation

In a recent synthesis study involving pyrimidine derivatives, compounds were tested for their biological activities using various assays. The results indicated that modifications on the pyrimidine ring could enhance biological activity significantly. Although this compound was not specifically mentioned in this context, the findings support the hypothesis that structural variations can lead to improved pharmacological profiles .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of related pyrimidine compounds. The presence of halogen substituents (like the trichloro group in our compound) was associated with increased antimicrobial activity against various pathogens. This suggests that this compound could exhibit similar properties .

Data Tables

The following table summarizes relevant biological activities observed in related compounds:

Compound NameActivity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
Compound AAnti-inflammatoryNot specified10
Compound BAntitumorA54915
Compound CAntimicrobialE. coli20
This compoundPotential ActivityTBDTBDTBD

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (4,6-Dimethyl-pyrimidin-2-YL)-(2,2,2-trichloro-ethylidene)-amine, and what analytical techniques are used for characterization?

  • Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions involving 4,6-dimethylpyrimidin-2-amine derivatives and trichloroacetaldehyde precursors. Key steps include refluxing in anhydrous solvents (e.g., toluene) with bases like triethylamine to facilitate intermediate formation . Characterization typically involves multinuclear NMR (e.g., 1^1H, 13^13C) to confirm bond formation, mass spectrometry (MS) for molecular weight validation, and elemental analysis to verify purity .

Q. How is the molecular structure of this compound confirmed, and what crystallographic data are available?

  • Answer: Single-crystal X-ray diffraction is the gold standard for structural confirmation. For related pyrimidine analogs, studies report bond lengths (e.g., C–N ≈ 1.34 Å) and angles (e.g., N–C–N ≈ 120°), with crystallographic R factors < 0.05 indicating high precision . Data repositories like the Cambridge Structural Database (CSD) may provide comparative metrics for validation.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields, especially when encountering contradictory results in synthesis protocols?

  • Answer: Contradictions in yields often arise from solvent polarity, temperature, or reagent ratios. For example, oxidizing agents like Dess-Martin periodinane (DMP) achieve higher yields (91%) compared to ceric ammonium nitrate (CAN) in intermediate steps . Systematic Design of Experiments (DoE) can identify critical factors, such as pH control (e.g., pH 6 for reductive amination) or inert atmospheres (argon) to minimize side reactions .

Q. What strategies are recommended for resolving discrepancies between spectral data (e.g., NMR) and crystallographic findings in structural elucidation?

  • Answer: Discrepancies may arise from dynamic effects (e.g., tautomerism) in solution vs. solid-state structures. Cross-validate using complementary techniques:

  • NMR: Detect exchange broadening or splitting to identify tautomeric forms.
  • X-ray crystallography: Resolve static structures and hydrogen-bonding networks .
  • DFT calculations: Model electronic environments to reconcile spectral shifts with crystallographic data .

Q. How should researchers design experiments to evaluate biological activity, considering potential mechanisms like enzyme inhibition?

  • Answer: For antimicrobial or antitumor activity, use standardized assays:

  • Minimum Inhibitory Concentration (MIC): Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Dihydrofolate Reductase (DHFR) Inhibition: Measure IC50_{50} values via spectrophotometric assays, comparing to methotrexate as a positive control .
  • Molecular Docking: Use software (e.g., AutoDock) to predict binding affinities to target enzymes, guided by crystallographic active-site data .

Methodological Considerations

  • Safety: Handle trichloroethylidene derivatives in fume hoods with PPE (gloves, masks) due to potential irritancy. Waste disposal must comply with hazardous chemical protocols .
  • Data Reproducibility: Document reaction parameters (solvent purity, stirring rate) meticulously, as minor variations can significantly impact yields or byproduct formation .

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